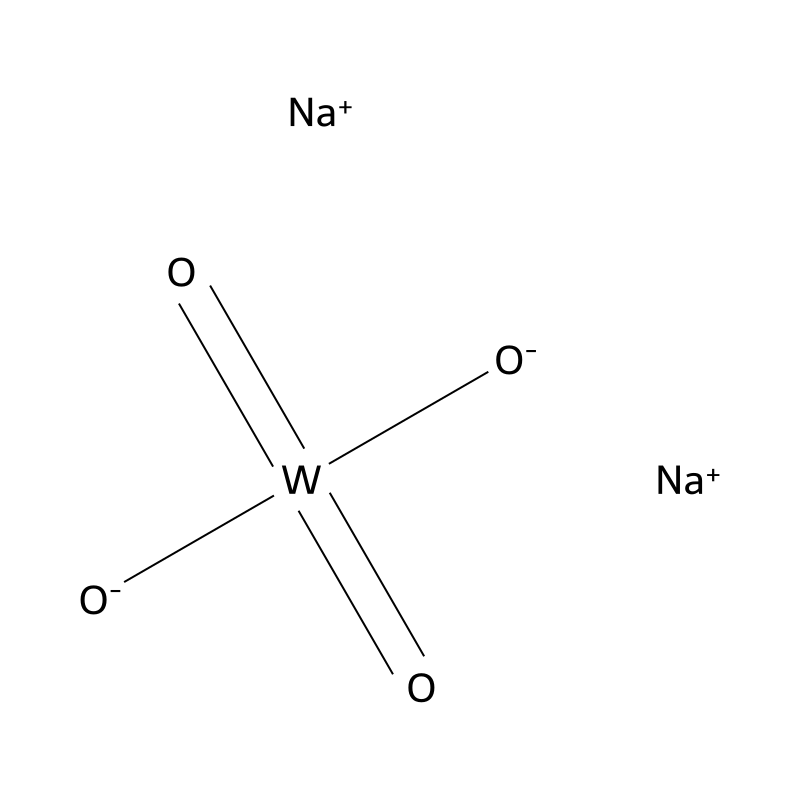Sodium tungstate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Sodium tungstate appears as a white crystalline powder that is highly soluble in water but insoluble in organic solvents such as ethanol. It is often encountered in its dihydrate form (Na₂WO₄·2H₂O), which retains two water molecules in its structure. The compound serves as a significant source of tungsten ions in various chemical processes and is commonly used in laboratory settings due to its stability and reactivity under different conditions
Anti-hyperglycemic effects
Studies have shown that Na₂WO₄ can effectively normalize blood glucose levels in diabetic animals. It is believed to work through various mechanisms, including:
- Inhibiting gluconeogenesis: This process involves the production of glucose in the liver. Na₂WO₄ appears to suppress the enzymes responsible for gluconeogenesis, leading to reduced glucose production [].
- Enhancing peripheral glucose uptake: Na₂WO₄ may improve the ability of muscle and other tissues to utilize glucose from the bloodstream, thereby lowering blood sugar levels [].
- Modulating gut hormone secretion: Studies suggest that Na₂WO₄ can influence the release of gut hormones like glucagon-like peptide-1 (GLP-1), which further promotes glucose control [].
Weight management
Na₂WO₄ has also shown potential for weight reduction in diabetic animals. This effect is likely linked to its ability to:
- Reaction with Hydrochloric Acid:This reaction produces tungsten trioxide and sodium chloride .
- Reaction with Nitric Acid:Here, sodium tungstate reacts to form tungstic acid and sodium nitrate .
- Reaction with Lead Nitrate:This reaction yields lead tungstate, which is crucial for various applications in scintillation detection .
These reactions highlight sodium tungstate's role as a precursor for other tungsten compounds and its utility in synthesizing materials with specific properties.
Sodium tungstate exhibits notable biological activity, particularly in medical research. It has been studied for its potential effects on insulin sensitivity and glucose metabolism, making it a candidate for managing diabetes. The compound modulates enzymatic activities involved in glucose production and utilization, which can aid in glycemic control
These applications highlight sodium tungstate's significance as a multifunctional compound.
Sodium tungstate can be synthesized through several methods:
- From Tungsten Ores: It is commonly obtained by digesting tungsten ores such as wolframite or scheelite with a base like sodium hydroxide or sodium carbonate. This process results in the formation of sodium tungstate from the ore .
- Fusion Process: Sodium tungstate can also be produced by reacting tungsten carbide with sodium nitrate and sodium hydroxide under high-temperature conditions .
- Hydration: The dihydrate form can be synthesized by adding excess tungstic acid to an aqueous solution of sodium hydroxide .
These methods underscore the compound's accessibility and importance in industrial applications.
Research indicates that sodium tungstate interacts with various biological systems, particularly concerning its role as an inhibitor of molybdenum-dependent enzymes. Its ability to replace molybdenum affects microbial respiration processes, leading to reduced growth rates of specific bacteria such as Enterobacteriaceae when administered in drinking water . Furthermore, studies have explored its potential therapeutic effects on infertility under experimental conditions .
Sodium tungstate shares similarities with other tungsten compounds but exhibits unique properties that distinguish it from them. Here are some comparable compounds:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Tungsten Trioxide | WO₃ | Used primarily in ceramics and as a catalyst. |
| Ammonium Tungstate | (NH₄)₂WO₄ | Soluble salt used in similar applications but less common. |
| Lithium Metatungstate | Li₂WO₄ | Used in density separation; less toxic than other solvents. |
Sodium tungstate stands out due to its high solubility in water and versatility across various applications, making it an essential compound in both industrial and research settings.
Physical Description
Color/Form
White crystalline powder or granules
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
Melting Point
UNII
Related CAS
11120-01-7 (hydrochloride salt of cpd with unknown MF)
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Associated Chemicals
Wikipedia
Methods of Manufacturing
4TH 377 (1974)] A MIXT OF SOFT & HARD TUNGSTEN CARBIDE IS REACTED WITH A MIXT OF NANO3 & NAOH TO YIELD SODIUM TUNGSTATE IN A FUSION PROCESS WHICH OVERCOMES THE HIGH EXOTHERMICITY OF THE REACTION INVOLVED.[POWERS JA, RECOVERY OF SODIUM TUNGSTATE FROM SCRAP TUNGSTEN CARBIDE, PROC MINER WASTE UTIL SYMP
Sodium hydroxide + tungsten trioxide (salt formation)
General Manufacturing Information
Pesticide, fertilizer, and other agricultural chemical manufacturing
Primary metal manufacturing
Sodium tungsten oxide (Na2WO4): ACTIVE
SODIUM TUNGSTATE IS DERIVED FROM TUNGSTEN CARBIDE AFTER IT IS REACTED WITH MIXT OF NANO3 & NAOH.
Analytic Laboratory Methods
EAD Method 1620-D. Metals by Inductively Coupled Plasma Atomic Emission Spectroscopy and Atomic Absorption Spectroscopy. This method is applicable to 42 elements for semiquantitative ICP screen. Detection limit = 1.0 mg/l.
PHOTOMETRIC METHOD FOR DETERMINING TUNGSTEN & ITS COMPD IN AIR.
ANALYTE: TUNGSTEN; MATRIX: AIR; RANGE: 5-2000 UG/CU M; PROCEDURE: FILTER COLLECTION, ACID DIGESTION, ICP-AES ANALYSIS. /TUNGSTEN/
For more Analytic Laboratory Methods (Complete) data for SODIUM TUNGSTATE (7 total), please visit the HSDB record page.








